![molecular formula C20H23N3O3 B3004490 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 894006-77-0](/img/structure/B3004490.png)
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
The compound 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative that is of interest due to its potential biological activity. Urea derivatives are known to play a significant role in medicinal chemistry, often serving as key fragments in the development of new therapeutic agents. The specific structure of this compound suggests that it may have unique interactions with biological targets, possibly through hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the case of heterocyclic ureas, the synthesis may involve additional steps to construct the heterocyclic ring. For example, the synthesis of related heterocyclic ureas has been reported through reactions involving aminopyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP) . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding due to its NH and carbonyl groups. X-ray crystallographic analyses of related compounds have shown that these ureas can be intramolecularly hydrogen-bonded in the solid state . This ability to form hydrogen bonds is crucial for the interaction of these molecules with biological targets and can significantly influence their biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their ability to form hydrogen bonds. They can unfold and dimerize at high concentrations, forming multiply hydrogen-bonded complexes . This behavior is indicative of their potential to engage in dynamic interactions within biological systems, which could be exploited in drug design to modulate the activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of dimethylphenyl and methoxyphenyl groups in the compound suggests that it may exhibit hydrophobic characteristics, while the urea moiety could contribute to its solubility in polar solvents due to hydrogen bonding capabilities. The exact properties would depend on the overall molecular conformation and the presence of additional functional groups.
properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-4-7-17(10-14(13)2)23-12-16(11-19(23)24)22-20(25)21-15-5-8-18(26-3)9-6-15/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZSJBPLNVDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
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